molecular formula C11H14ClNO2 B13508653 Methyl 2-((4-chlorophenyl)amino)-2-methylpropanoate

Methyl 2-((4-chlorophenyl)amino)-2-methylpropanoate

Cat. No.: B13508653
M. Wt: 227.69 g/mol
InChI Key: KRCKUQPMIJHPLQ-UHFFFAOYSA-N
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Description

Methyl 2-((4-chlorophenyl)amino)-2-methylpropanoate is an organic compound that features a methyl ester functional group and a 4-chlorophenylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-((4-chlorophenyl)amino)-2-methylpropanoate typically involves the reaction of 4-chloroaniline with methyl 2-bromo-2-methylpropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((4-chlorophenyl)amino)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Formation of amine oxides.

    Reduction: Formation of alcohols.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Methyl 2-((4-chlorophenyl)amino)-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-((4-chlorophenyl)amino)-2-methylpropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-2-(4-chlorophenyl)acetate: Similar structure but different functional groups.

    4-chloroaniline: Shares the chlorophenyl group but lacks the ester functionality.

    Methyl 2-bromo-2-methylpropanoate: Precursor in the synthesis of the target compound.

Uniqueness

Methyl 2-((4-chlorophenyl)amino)-2-methylpropanoate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structural features make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

methyl 2-(4-chloroanilino)-2-methylpropanoate

InChI

InChI=1S/C11H14ClNO2/c1-11(2,10(14)15-3)13-9-6-4-8(12)5-7-9/h4-7,13H,1-3H3

InChI Key

KRCKUQPMIJHPLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OC)NC1=CC=C(C=C1)Cl

Origin of Product

United States

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